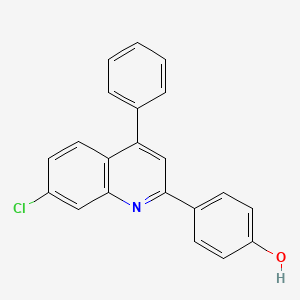
4-(7-Chloro-4-phenylquinolin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Chloro-4-phenylquinolin-2-yl)phenol is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenol group attached to a quinoline ring system, which is further substituted with a chlorine atom and a phenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-4-phenylquinolin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production efficiency and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(7-Chloro-4-phenylquinolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(7-Chloro-4-phenylquinolin-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(7-Chloro-4-phenylquinolin-2-yl)phenol involves its interaction with various molecular targets and pathways:
Oxidative Stress Modulation: The compound has been shown to modulate oxidative stress by influencing the activity of antioxidant enzymes and reducing oxidative damage.
Neuroinflammation Reduction: It reduces neuroinflammation by downregulating the expression of pro-inflammatory cytokines and enzymes.
Calcium Homeostasis: The compound helps normalize calcium homeostasis by modulating Ca2+ ATPase activity in neural tissues.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-phenoxyquinoline: Known for its cytotoxic activity against cancer cell lines.
4,7-Dichloroquinoline: An intermediate used in the synthesis of various quinoline derivatives.
Uniqueness
4-(7-Chloro-4-phenylquinolin-2-yl)phenol stands out due to its unique combination of a phenol group and a quinoline ring system, which imparts distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and neuroinflammation makes it a promising candidate for further research in neurodegenerative diseases and other medical applications .
Properties
Molecular Formula |
C21H14ClNO |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-(7-chloro-4-phenylquinolin-2-yl)phenol |
InChI |
InChI=1S/C21H14ClNO/c22-16-8-11-18-19(14-4-2-1-3-5-14)13-20(23-21(18)12-16)15-6-9-17(24)10-7-15/h1-13,24H |
InChI Key |
GZQQPSHZLTZXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















